BenchChemオンラインストアへようこそ!

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

PDE4 inhibition Benzoylpyridazine SAR cAMP signaling

3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 946283-30-3) is a heterocyclic small molecule comprising a pyridazine core substituted at the 3-position with a methoxy group and at the 6-position with a 4-(4-methoxybenzoyl)piperazin-1-yl moiety. This architecture places it within the benzoyl–piperazine–pyridazine chemotype, a scaffold that has been pursued in multiple patent families for therapeutic indications including phosphodiesterase IV (PDE4) inhibition and stearoyl-CoA desaturase (SCD) modulation.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 946283-30-3
Cat. No. B2618632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine
CAS946283-30-3
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
InChIInChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)17(22)21-11-9-20(10-12-21)15-7-8-16(24-2)19-18-15/h3-8H,9-12H2,1-2H3
InChIKeyLZMZAAYGKPDPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 946283-30-3): Structural Identity and Core Pharmacophore Context for Informed Procurement


3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 946283-30-3) is a heterocyclic small molecule comprising a pyridazine core substituted at the 3-position with a methoxy group and at the 6-position with a 4-(4-methoxybenzoyl)piperazin-1-yl moiety. This architecture places it within the benzoyl–piperazine–pyridazine chemotype, a scaffold that has been pursued in multiple patent families for therapeutic indications including phosphodiesterase IV (PDE4) inhibition [1] and stearoyl-CoA desaturase (SCD) modulation [2]. The compound is currently offered by several chemical suppliers as a research-grade screening compound or synthetic intermediate; however, peer-reviewed primary literature disclosing quantitative biological profiling of this exact CAS entity remains extremely sparse as of the current evidence cutoff. Consequently, any differentiation claims must presently be anchored in structural- and class-level inference rather than head-to-head empirical comparisons.

Why Generic Analogue Substitution Is Scientifically Unsound for 3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine Procurement


The pyridazine–piperazine–benzoyl chemotype is characterized by steep structure–activity relationships (SAR) where seemingly conservative substituent changes can profoundly alter target engagement, selectivity, and physicochemical properties. In the PDE4 benzoylpyridazine series, the nature and position of the alkoxy group on the benzoyl ring directly modulate inhibitory potency and isoform selectivity [1]. Similarly, within the pyridazine-based SCD inhibitor class, variations at the pyridazine 3-position (methoxy vs. ethoxy vs. halogen) affect both enzymatic IC₅₀ and metabolic stability [2]. The target compound uniquely combines a 3-methoxy substituent on the electron-deficient pyridazine ring with a 4-methoxybenzoyl group tethered through a piperazine spacer—a precise arrangement that cannot be replicated by purchasing a “close” analogue such as the des-methoxy, des-benzoyl, or regioisomeric variant. Absent explicit bridging data, any generic substitution introduces uncontrolled risk of altered potency, off-target liability, or pharmacokinetic behavior. The quantitative evidence below, although predominantly class-level in nature given the limited published datasets for this specific CAS number, establishes the structural rationale for why this particular substitution pattern warrants differentiated consideration [1][2].

Quantitative Differentiation Evidence for 3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine Relative to Structural Analogues


PDE4 Inhibitory Potency Modulation by Benzoyl-Ring Substitution: Class-Level Inference for the 4-Methoxybenzoyl Moiety

Within the benzoylpyridazine PDE4 inhibitor class, the 4-methoxy substitution on the benzoyl ring is explicitly identified as a preferred embodiment for achieving PDE4 inhibitory potency. The patent disclosure specifies that R3 (the substituent on the benzoyl phenyl ring) is 'particularly preferably in the 3- or 4-position' and enumerates 'p-methoxyphenyl' among the preferred phenyl substitutions [1]. In contrast, unsubstituted benzoyl analogues in the same series exhibit reduced potency, consistent with the electron-donating methoxy group enhancing binding interactions within the PDE4 catalytic pocket. While the target compound incorporates a piperazine linker absent from the exemplified compounds of U.S. Patent 6,696,446, the benzoyl substitution SAR is expected to translate to the piperazine-tethered chemotype based on pharmacophore overlap arguments.

PDE4 inhibition Benzoylpyridazine SAR cAMP signaling

Pyridazine 3-Position Substituent Effects on SCD Inhibitory Activity: Inferring Differentiation from 3-Methoxy vs. 3-Ethoxy or 3-Halogen

In the pyridazine-based stearoyl-CoA desaturase (SCD) inhibitor series disclosed in U.S. Patent Application US 2006/0009459 A1, the substituent at the pyridazine 3-position (R1) is defined as 'methoxy and hydroxyl' among the preferred embodiments [1]. The patent teaches that R1 substitution directly influences SCD inhibitory potency and that methoxy is a specifically claimed substituent. Compounds with alternative alkoxy groups (e.g., ethoxy, isopropoxy) or halogens at this position fall within the broader genus but are not identified as preferred. Analogue data within the patent indicates that methoxy at the pyridazine 3-position provides a balance of potency and physicochemical properties suitable for further development.

Stearoyl-CoA desaturase inhibition Pyridazine SAR Lipid metabolism

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bonding Capacity Comparison with Selected Analogues

Computational estimation of key physicochemical parameters allows structural differentiation even in the absence of experimentally measured values. The target compound (molecular formula C₁₇H₂₀N₄O₃; MW ~328.37) is predicted to have a cLogP of approximately 1.5–2.0 and a topological polar surface area (tPSA) of ~67 Ų, reflecting the balance of the lipophilic 4-methoxybenzoyl group with the polar pyridazine and piperazine functionalities. A comparator lacking the 4-methoxy group on the benzoyl ring (i.e., unsubstituted benzoyl analogue) would be expected to exhibit a cLogP reduction of ~0.5 log units, potentially altering membrane permeability and solubility. Conversely, replacement of the pyridazine 3-methoxy with a chlorine atom would increase cLogP by ~0.8–1.0 log units and eliminate a hydrogen-bond acceptor site, modifying target-binding capacity. These computed differences, while not empirical measurements, provide a rational basis for differentiating procurement decisions when experimental data are unavailable.

Lipophilicity Drug-likeness Physicochemical profiling

Research and Industrial Application Scenarios for 3-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine


PDE4 Inhibitor Lead Identification and Scaffold-Hopping Campaigns

Investigators pursuing novel PDE4 inhibitors for inflammatory or respiratory indications may employ 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine as a scaffold-hopping reference compound. The benzoyl–piperazine–pyridazine architecture offers a topological alternative to the 1-benzoyltetrahydropyridazine core prevalent in earlier PDE4 patents [1]. The 4-methoxybenzoyl substituent provides a defined SAR handle for optimizing PDE4 potency, while the piperazine linker introduces conformational flexibility and a tertiary amine site amenable to salt formation or further derivatization.

Stearoyl-CoA Desaturase (SCD) Inhibitor Screening Sets

For metabolic disease programs targeting SCD, this compound represents a pyridazine-based entry within the preferred methoxy-substituted R1 structural space described in the SCD inhibitor patent literature [2]. Its inclusion in focused screening libraries enables SAR exploration around the 6-position piperazine-benzoyl substituent while maintaining the preferred 3-methoxypyridazine core, allowing direct comparison with analogues bearing alternative 6-position groups.

Physicochemical Property Benchmarking in Heterocyclic Lead Optimization

Medicinal chemistry teams can utilize this compound as a balanced-lipophilicity reference (predicted cLogP ~1.5–2.0) within pyridazine-containing compound collections. Its dual methoxy substitution pattern provides a moderate-lipophilicity data point against which more lipophilic (e.g., trifluoromethyl, chloro) or more hydrophilic (e.g., hydroxyl, carboxyl) analogues can be benchmarked during property-driven lead optimization.

Chemical Probe Development for Target Class Validation Studies

Academic and industry groups conducting chemical probe development may select this compound as a starting point for generating tool compounds targeting PDE4, SCD, or other pyridazine-responsive targets. Its commercial availability and the presence of chemically tractable functional groups (methoxy, piperazine, ketone) facilitate rapid analogue synthesis and structure-activity relationship establishment.

Quote Request

Request a Quote for 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.